molecular formula C12H15BrN2 B13727244 3-(5-Bromo-6-methyl-3-indolyl)-1-propanamine

3-(5-Bromo-6-methyl-3-indolyl)-1-propanamine

Katalognummer: B13727244
Molekulargewicht: 267.16 g/mol
InChI-Schlüssel: XFHMPKIMCJJNAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Bromo-6-methyl-3-indolyl)-1-propanamine is a synthetic organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-6-methyl-3-indolyl)-1-propanamine typically involves the bromination of 6-methylindole followed by a series of reactions to introduce the propanamine group. The reaction conditions may include:

  • Bromination using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
  • Alkylation with a suitable alkylating agent to introduce the propanamine group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Bromo-6-methyl-3-indolyl)-1-propanamine can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to remove the bromine atom.

    Substitution: Nucleophilic substitution reactions to replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a biochemical probe.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(5-Bromo-6-methyl-3-indolyl)-1-propanamine involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(5-Bromo-6-methyl-1H-indol-3-yl)propan-1-amine
  • 3-(5-Bromo-6-methyl-2-indolyl)-1-propanamine

Uniqueness

3-(5-Bromo-6-methyl-3-indolyl)-1-propanamine is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological and chemical properties compared to other similar compounds.

Conclusion

This compound is a compound with potential applications in various scientific fields

Eigenschaften

Molekularformel

C12H15BrN2

Molekulargewicht

267.16 g/mol

IUPAC-Name

3-(5-bromo-6-methyl-1H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C12H15BrN2/c1-8-5-12-10(6-11(8)13)9(7-15-12)3-2-4-14/h5-7,15H,2-4,14H2,1H3

InChI-Schlüssel

XFHMPKIMCJJNAB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1Br)C(=CN2)CCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.